molecular formula C13H18N2O4S2 B1209171 Almecillin CAS No. 87-09-2

Almecillin

Cat. No.: B1209171
CAS No.: 87-09-2
M. Wt: 330.4 g/mol
InChI Key: QULKGELYPOJSLP-WCABBAIRSA-N
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Description

Almecillin, also known as penicillin O, is a penicillin-type antibiotic similar in action to penicillin G. It is derived from the mold Penicillium chrysogenum and is used to treat bacterial infections. This compound has a chemical formula of C13H16N2O4S2 and a molar mass of 328.40 g/mol .

Scientific Research Applications

Almecillin has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Almecillin is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the isolation of penicillin G, which is then chemically modified to produce this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate penicillin G. This intermediate is then chemically modified to produce this compound. The process is designed to be cost-effective and environmentally friendly, minimizing the need for extensive purification and crystallization steps .

Chemical Reactions Analysis

Types of Reactions: Almecillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

Mechanism of Action

Almecillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria .

Comparison with Similar Compounds

Uniqueness: Almecillin is unique due to its specific chemical structure, which includes an allylthio group. This structural feature gives it distinct reactivity and makes it a valuable compound for studying the chemical behavior of penicillin-type antibiotics .

Properties

CAS No.

87-09-2

Molecular Formula

C13H18N2O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1

InChI Key

QULKGELYPOJSLP-WCABBAIRSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C

87-09-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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